

3,5-Dichloropyridin-4-ol CAS number and molecular weight

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Compound of Interest

Compound Name: 3,5-Dichloropyridin-4-ol

Cat. No.: B180338

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In-Depth Technical Guide: 3,5-Dichloropyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,5-Dichloropyridin-4-ol** (CAS Number: 17228-70-5), a halogenated pyridine derivative of significant interest in medicinal chemistry and agrochemical synthesis. This document outlines its chemical and physical properties, provides a representative synthetic protocol, and explores its biological activities, with a focus on its role as a scaffold for enzyme inhibitors.

Core Compound Properties

3,5-Dichloropyridin-4-ol, also known by its synonyms 3,5-Dichloro-4-hydroxypyridine and 3,5-Dichloro-4-pyridinol, is a stable heterocyclic compound.^{[1][2][3]} Its key identifiers and physicochemical properties are summarized below.

Property	Value	Reference
CAS Number	17228-70-5	[1]
Molecular Formula	C ₅ H ₃ Cl ₂ NO	[1]
Molecular Weight	163.99 g/mol	[1]
Appearance	White to yellow or brown crystalline powder	[1] [3]
Melting Point	>340 °C	[1]
Boiling Point	242.6 ± 40.0 °C (Predicted)	[1]
Density	1.52 ± 0.1 g/cm ³ (Predicted)	[1]
Flash Point	145.8 ± 26.5 °C	[1]
pKa	5.26 ± 0.23 (Predicted)	
Storage Temperature	0-8 °C	[1]

Synthesis Protocol

While a specific, peer-reviewed synthesis for **3,5-Dichloropyridin-4-ol** is not readily available in the provided search results, a plausible synthetic route can be extrapolated from the synthesis of structurally similar compounds, such as the iodination of 4-hydroxypyridine. The following is a representative experimental protocol for the chlorination of 4-hydroxypyridine.

Reaction: Electrophilic chlorination of 4-hydroxypyridine.

Materials:

- 4-hydroxypyridine
- A suitable chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride)
- An appropriate solvent (e.g., acetonitrile or a chlorinated solvent)
- Reaction flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.

Procedure:

- In a clean, dry reaction flask under a nitrogen atmosphere, dissolve 4-hydroxypyridine in the chosen solvent.
- With vigorous stirring, add the chlorinating agent portion-wise to the solution. The reaction may be exothermic, and cooling with an ice bath may be necessary to maintain the desired reaction temperature.
- After the addition is complete, the reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
- Upon completion, the reaction mixture is cooled to room temperature.
- The solvent is removed under reduced pressure using a rotary evaporator.
- The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel, to yield pure **3,5-Dichloropyridin-4-ol**.

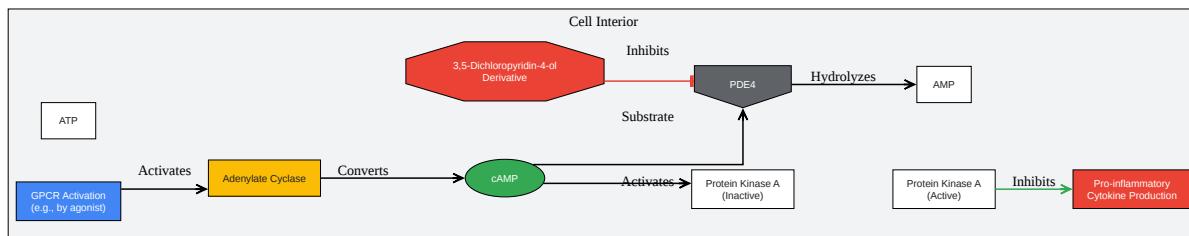
Note: This is a generalized protocol. Reaction conditions, including the choice of chlorinating agent, solvent, temperature, and reaction time, would need to be optimized for yield and purity.

Biological Activity and Mechanism of Action

Derivatives of **3,5-Dichloropyridin-4-ol** have shown significant biological activity, particularly as enzyme inhibitors. The core structure serves as a valuable scaffold for the development of potent and selective therapeutic agents.

One of the most notable applications is in the development of Phosphodiesterase 4 (PDE4) inhibitors. A derivative, N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591), has been identified as a potent and selective PDE4 inhibitor. PDE4 is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, intracellular cAMP levels increase, leading to a reduction in the production of pro-inflammatory cytokines. This mechanism is particularly relevant for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

The signaling pathway affected by PDE4 inhibition is illustrated below:



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